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Compound of Interest

Compound Name: Edmpc

Cat. No.: B11931353

A Note on Terminology: The term "Edmpc" provided in the query does not correspond to a
known scientific term or technology in the field of vaccine development. Based on the context
of the request for detailed protocols and applications in bioprocessing, this document has been
prepared on the topic of Model Predictive Control (MPC), a highly relevant advanced process
control strategy in pharmaceutical and vaccine manufacturing.

Introduction to Model Predictive Control in
Bioprocessing

Model Predictive Control (MPC) is an advanced process control strategy that utilizes a dynamic
model of a process to predict its future behavior.[1] Unlike traditional controllers (like PID
controllers) that react to current errors, MPC optimizes control actions over a future horizon by
solving an optimization problem at each control interval.[1] This predictive capability allows it to
handle complex, multivariate processes with long delay times and interacting variables—
characteristics that are ubiquitous in vaccine manufacturing.[1]

In the context of vaccine development and manufacturing, which involves sensitive and
complex biological systems, MPC offers a framework for optimizing operations, ensuring
consistent product quality, and improving process robustness.[2][3] Its implementation aligns
with the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), which
are strongly encouraged by regulatory bodies like the U.S. Food and Drug Administration
(FDA).[4]
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Application in Upstream Processing (USP)

Upstream processing in vaccine manufacturing, which includes cell culture and viral vector
production, is a critical stage that determines the yield and quality of the final product. These
processes are notoriously complex, nonlinear, and sensitive to small variations in
environmental conditions.[1]

1.1. Cell Culture and Viral Vector Production:

MPC is extensively applied to bioreactors for culturing mammalian cells (like CHO or HEK293
cells) or insect cells (like Sf9) used in modern vaccine production (e.g., for viral vector-based
vaccines or recombinant protein subunit vaccines).[5][6][7][8]

o Objective: To maintain critical process parameters (CPPs) like pH, dissolved oxygen,
temperature, and nutrient concentrations at optimal levels to maximize viable cell density
(VCD), product titer, and ensure critical quality attributes (CQAS) of the product.[4]

e Mechanism: An MPC controller uses a model of the cell culture process to predict how
changes in manipulated variables (e.g., feed rates of glucose and other nutrients, gas flow
rates) will affect the state of the culture over time.[9] It then calculates the optimal sequence
of adjustments to keep the culture on a desired trajectory, for instance, maximizing the
integral of viable cell density or the final product concentration.

o Benefits:

o Improved Titer and Yield: By maintaining optimal nutrient levels and minimizing the
accumulation of inhibitory byproducts like lactate and ammonia, MPC can lead to
significant increases in product yield.[10]

o Enhanced Process Robustness: MPC can anticipate and compensate for disturbances,
such as variations in raw material quality or measurement noise, leading to more
consistent batch-to-batch performance.[11]

o Optimized Feeding Strategies: MPC can determine the optimal feeding strategy for fed-
batch or perfusion cultures, preventing both underfeeding (which limits growth) and
overfeeding (which can lead to metabolic waste).[9]
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1.2. Perfusion Bioreactors:

In continuous or perfusion culture systems, where media is continuously added and harvested,
maintaining a steady state is crucial. MPC is particularly well-suited for these systems.[3][12]

« Objective: To control biomass by manipulating the bleed rate, thereby maintaining a stable
and productive cell culture over extended periods.[3][12]

e Mechanism: The MPC predicts future viable cell concentration and adjusts the perfusion and
bleed flow rates to maintain a target cell density, compensating for process variations that
would otherwise propagate downstream.[3]

» Benefits: Simulation studies have shown that MPC can significantly reduce variability in
biomass and product concentration, stabilizing the process and preventing product losses
that can range from 4.5% to 10% over a 30-day production period.[3][12]

Application in Downstream Processing (DSP)

Downstream processing involves the purification of the target vaccine antigen or viral vector
from the complex mixture of the bioreactor harvest. This stage is critical for ensuring the safety
and efficacy of the final product.

2.1. Chromatography:

Chromatography is a cornerstone of vaccine purification, used to separate the target product
from host cell proteins, DNA, and other impurities.[13] While less documented than in USP,
MPC holds significant potential for optimizing chromatography steps.

« Objective: To improve the separation efficiency, maximize product recovery, and ensure
consistent purity across batches.

e Mechanism: MPC can be used to control parameters like the gradient slope in elution, flow
rate, and column loading. By using a model that predicts the chromatographic separation,
the controller can make real-time adjustments to optimize the trade-off between purity and
yield. Mixed-mode chromatography, which offers unique selectivities, can particularly benefit
from advanced control to manage its complex interactions.[14]
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o Benefits:

o Increased Purity and Yield: By optimizing elution profiles, MPC can improve the resolution
between the target product and impurities, leading to higher purity and recovery.[15]

o Process Intensification: MPC can enable the move towards continuous downstream
processes, such as periodic counter-current chromatography (PCC), by managing the
complex column switching and loading operations.

Quantitative Data Summary

The implementation of Model Predictive Control has demonstrated tangible improvements in
bioprocessing for biologics, which is directly applicable to vaccine manufacturing.
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Logical Workflow for MPC System Development and
Implementation
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Caption: Workflow for MPC development in vaccine manufacturing.
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Experimental Protocols: A Framework for MPC
Implementation

This section provides a generalized, detailed protocol for implementing an MPC system for an
upstream vaccine production process (e.g., viral vector production in a fed-batch bioreactor).

Objective

To design and implement an MPC to control the glucose and glutamine concentrations in a
CHO cell culture bioreactor to maximize the final viral vector titer.

Materials & Equipment

o Bioreactor: 5L stirred-tank glass bioreactor with probes for pH, Dissolved Oxygen (DO), and
temperature.

e Cell Line: Suspension CHO cell line for producing the target viral vector.
e Culture Media: Chemically defined basal and feed media.

o Analytical Equipment: Bio-profile analyzer (for glucose, glutamine, lactate, ammonia),
instrument for quantifying viral titer (e.g., qPCR, ELISA).

o Control System: A Distributed Control System (DCS) or Supervisory Control and Data
Acquisition (SCADA) system capable of interfacing with the bioreactor and executing custom
control algorithms.

o Software: MATLAB with MPC Toolbox, Python with libraries like GEKKO, or a commercial
software package (e.g., ABB's xPAT).

Phase 1: Process Characterization and Modeling

1.1. Define Control Objectives and Variables:

o Controlled Variables (Outputs): Glucose concentration (setpoint: 2 g/L), Glutamine
concentration (setpoint: 0.5 mM).
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e Manipulated Variables (Inputs): Feed rate of concentrated glucose solution, Feed rate of
concentrated glutamine solution.

o Disturbance Variables (Measured): Viable Cell Density (VCD), key byproduct concentrations
(Lactate, Ammonia).

1.2. Experimental Design for Data Collection:

o Perform a series of bioreactor runs (minimum 10-15 batches recommended for a robust
data-driven model) to capture process dynamics.[1]

o Use a Design of Experiments (DoE) approach to systematically vary initial conditions and
feed profiles to ensure the collected data is informative.

o Sample the bioreactor at high frequency (e.g., every 6-12 hours) and analyze for all relevant
variables (VCD, viability, metabolites, product titer).

1.3. Process Model Development:
e This is the most critical step. Choose a model structure. A hybrid approach is often effective.
o Mechanistic Part (First-Principles): Develop mass balance equations for key components.
» d(VC_glc)/dt =F_inC_glc_feed - q_glcXwV

= Where V is volume, C_glc is glucose concentration, F_in is feed rate, g_glc is the
specific consumption rate, and Xv is the viable cell mass.

o Data-Driven Part (Machine Learning): Use the data from Step 1.2 to model the complex
cellular metabolism.[9]

» Use techniques like Partial Least Squares (PLS) or Recurrent Neural Networks (RNNS)
to create a statistical model that predicts q_glc and other specific
consumption/production rates based on the current state of the bioreactor (e.g., VCD,
metabolite concentrations).[1][16]

1.4. Model Validation:
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» Validate the developed model using a dataset that was not used for model training.

e Ensure the model can accurately predict the evolution of glucose and glutamine
concentrations over a time horizon of at least 24-48 hours in response to changes in feed
rates.

Phase 2: MPC Controller Design and In-Silico Simulation

2.1. Configure the MPC Controller:

o Sampling Interval (Ts): Set the interval at which the controller calculates new actions (e.g., 1
hour). This is often limited by measurement availability.

e Prediction Horizon (P): Define how far into the future the model predicts the process outputs
(e.g., 24 steps, corresponding to 24 hours).

o Control Horizon (M): Define the number of future control moves to be calculated at each step
(e.g., 5 steps). A shorter control horizon reduces computational load.

2.2. Formulate the Optimization Problem:
e The controller will solve this problem at each sampling interval.

o Objective Function: Minimize a weighted sum of squared errors between the predicted
outputs and their setpoints, and the magnitude of control moves.

o J=sum(w_y * (y_pred -y_setpoint)*2) + sum(w_u * (delta_u)"2)

o W_y and w_u are tuning weights that balance performance against control effort.
» Constraints: Define operational limits to ensure process safety and feasibility.

o Feed pump rates (e.g., 0 to 50 mL/hour).

o Rate of change of feed rates.

o Predicted metabolite concentrations (e.g., predicted lactate <5 g/L).

2.3. Controller Tuning and Simulation:
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e Use the process model from Phase 1 to create a digital twin of the bioreactor.

e Tune the MPC weights (w_y, w_u) in a simulation environment. Test the controller's ability to:
o Track setpoints for glucose and glutamine.
o Reject simulated disturbances (e.g., a sudden 10% error in a VCD measurement).

o Handle model-plant mismatch by introducing intentional errors into the simulation model.

Phase 3: Implementation and Validation

3.1. System Integration:
¢ Deploy the MPC algorithm on a suitable hardware/software platform.

o Establish a reliable communication link between the MPC controller and the bioreactor's low-
level control system (DCS/SCADA). Ensure the MPC can read process measurements and
write new setpoints for the feed pumps.

3.2. Pilot-Scale Implementation:
o Perform an initial run on a small-scale (e.g., 5L) bioreactor.

e Initially, run the MPC in "open-loop" or "shadow mode," where it calculates control actions
but does not implement them. Compare its decisions to those of a standard protocol or
manual operator.

e Once confidence is established, switch to "closed-loop" control.
3.3. Performance Monitoring and Validation:
o Closely monitor the performance of the first closed-loop run.

o Compare the results (final titer, batch consistency, process stability) against historical
batches controlled with the previous strategy.

 If necessary, use the data from the first run to refine the process model and re-tune the
controller for improved performance in subsequent runs.
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3.4. Scale-Up:

» Once the MPC strategy is validated at the small scale, develop a scale-up plan.

e The process model may need to be adjusted to account for scale-dependent effects (e.qg.,
changes in mixing times, gas transfer rates).

e Implement and validate the MPC on the production-scale bioreactor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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